molecular formula C7H8ClNO B8135053 3-Chloro-5-(methoxy-d3)aniline

3-Chloro-5-(methoxy-d3)aniline

Cat. No.: B8135053
M. Wt: 160.61 g/mol
InChI Key: XLAVBRTYEPFKSD-FIBGUPNXSA-N
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Description

3-Chloro-5-(methoxy-d3)aniline is an organic compound characterized by the presence of a chlorine atom, a trideuteriomethoxy group, and an aniline moiety. This compound is of interest due to its unique isotopic labeling with deuterium, which can be useful in various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-chloroaniline with trideuteriomethanol under suitable conditions to achieve the desired substitution . The reaction may be catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(methoxy-d3)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Chloro-5-(methoxy-d3)aniline has several applications in scientific research:

    Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: The compound can be used in metabolic studies to trace the pathways of aniline derivatives in biological systems.

    Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those requiring isotopic labeling for tracing or imaging purposes.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(methoxy-d3)aniline involves its interaction with specific molecular targets and pathways. The presence of the trideuteriomethoxy group can influence the compound’s reactivity and stability, making it useful in studies of reaction mechanisms. The chlorine atom and aniline moiety can participate in various chemical interactions, contributing to the compound’s overall behavior in different environments .

Comparison with Similar Compounds

    3-Chloro-5-methylaniline: Similar in structure but lacks the deuterium labeling.

    3,5-Dichloroaniline: Contains two chlorine atoms instead of one chlorine and one trideuteriomethoxy group.

    3-Chloroaniline: A simpler compound with only a chlorine atom and an aniline moiety.

Uniqueness: 3-Chloro-5-(methoxy-d3)aniline is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and imaging studies. This labeling can also affect the compound’s physical and chemical properties, making it valuable in specific research applications .

Properties

IUPAC Name

3-chloro-5-(trideuteriomethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAVBRTYEPFKSD-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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